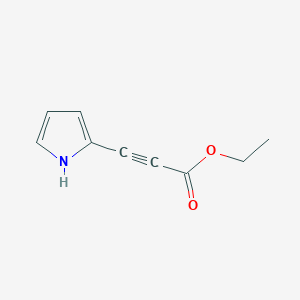
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate is an organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . This compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, attached to an ethyl ester group via a prop-2-ynoate linkage. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with 2-pyrrolecarboxaldehyde in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction depends on the availability of starting materials and the efficiency of the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions introduce various functional groups onto the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new drugs with various therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding. These interactions influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-cyano-3-(1H-pyrrol-2-yl)-2-propenoate: Contains a cyano group and a propenoate linkage.
1-(1H-pyrrol-2-yl)ethanone: Features a ketone group instead of an ester.
Uniqueness
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate is unique due to its specific combination of a pyrrole ring and an ethyl ester group linked by a prop-2-ynoate moiety. This structure imparts distinct reactivity and binding properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H9NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-4,7,10H,2H2,1H3 |
InChI-Schlüssel |
GJNMPVVEANKPQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C#CC1=CC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid](/img/structure/B13183381.png)
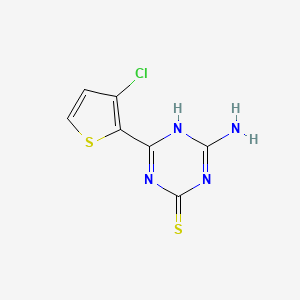
![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)
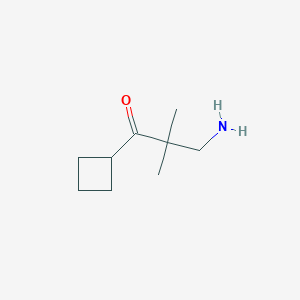
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)
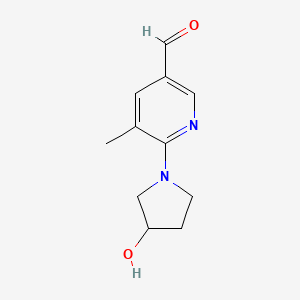


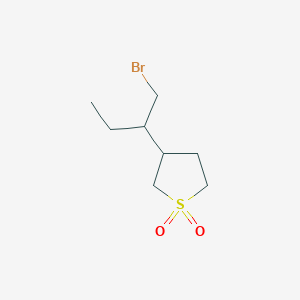
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)

![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
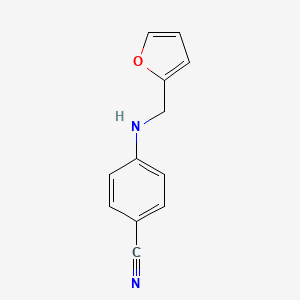
![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
